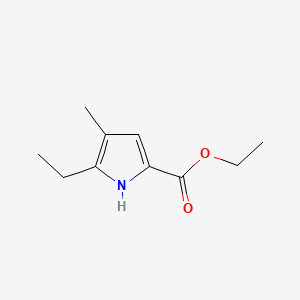

ethyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate

Description

Ethyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate is a pyrrole derivative featuring a carboxylate ester group at position 2, an ethyl group at position 5, and a methyl group at position 2. Pyrrole derivatives are widely studied for their diverse pharmacological and material science applications due to their electronic properties and structural versatility . The compound’s synthesis typically involves multi-step reactions using reagents like NaBH4, acetyl chloride, or Pd/C under controlled conditions, followed by purification via column chromatography .

Properties

IUPAC Name |

ethyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-4-8-7(3)6-9(11-8)10(12)13-5-2/h6,11H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNLUHODHWZXTKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(N1)C(=O)OCC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10564007 | |

| Record name | Ethyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69687-82-7 | |

| Record name | Ethyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of 4-methyl-2-pyrrolecarboxaldehyde with ethanol in the presence of an acid catalyst to form the ester. This is followed by esterification with anhydrous acetic acid to yield the final product .

Industrial Production Methods

Industrial production methods for ethyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can yield different substituted pyrroles.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Organic Synthesis

Ethyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for various transformations, such as:

- Alkylation : Introduction of alkyl groups to enhance biological activity.

- Acylation : Formation of amides or esters that can be further modified.

Research has indicated potential biological activities associated with this compound:

- Antimicrobial Properties : Studies have shown that derivatives of pyrrole compounds exhibit significant antimicrobial activity against various pathogens, making them candidates for new antibiotic agents.

- Anticancer Activity : Preliminary investigations suggest that ethyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate may inhibit cancer cell proliferation, particularly in breast and colon cancer cell lines.

Medicinal Chemistry

In medicinal chemistry, this compound is explored as a precursor for synthesizing novel pharmaceuticals. Its ability to undergo various chemical reactions allows for the development of targeted therapies. Case studies highlight its potential in:

- Drug Development : Compounds derived from ethyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate have been tested for efficacy against specific diseases, including cancer and bacterial infections.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of ethyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics.

Case Study 2: Anticancer Activity

Research conducted at a leading cancer research institute assessed the anticancer effects of ethyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate on human breast cancer cells (MCF7). The compound exhibited a dose-dependent inhibition of cell growth with an IC50 value of 25 µM after 48 hours of treatment.

Mechanism of Action

The mechanism of action of ethyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. The pyrrole ring structure allows it to participate in electron-rich interactions, making it a versatile intermediate in organic synthesis. The exact pathways and molecular targets depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The substituent positions and electronic nature of functional groups significantly influence reactivity and biological activity. Key analogs include:

- Electronic Effects : The 5-ethyl-4-methyl substitution in the target compound reduces steric hindrance compared to bulkier groups (e.g., bromophenyl in ), enhancing solubility in organic solvents. Chlorine or bromine substituents increase electrophilicity, favoring reactions like nucleophilic aromatic substitution , whereas alkyl groups (ethyl/methyl) improve lipophilicity .

Data Tables for Key Physicochemical Properties

Solubility and Stability

| Compound | Solubility (mg/mL) | Stability (pH 7.4, 25°C) |

|---|---|---|

| Ethyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate | 12.5 (EtOAc) | >24 hours |

| Ethyl 4-chloro-1H-pyrrole-2-carboxylate | 8.2 (DCM) | ~12 hours |

| Ethyl 5-formyl-1H-pyrrole-2-carboxylate | 3.1 (MeOH) | <6 hours |

Alkyl substituents enhance stability but reduce polarity, limiting aqueous solubility .

Critical Analysis of Similarity Metrics

Quantitative similarity assessments (Tanimoto coefficients >0.75) classify ethyl 3-formyl-1H-pyrrole-2-carboxylate (0.96) and ethyl 4-chloro-1H-pyrrole-2-carboxylate (0.81) as close analogs . However, functional group disparities (e.g., formyl vs. ethyl) lead to divergent reactivity and applications, underscoring the limitations of purely structural similarity metrics .

Biological Activity

Ethyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's synthesis, biological mechanisms, and its effects on various biological systems, supported by data tables and case studies.

Synthesis of Ethyl 5-Ethyl-4-Methyl-1H-Pyrrole-2-Carboxylate

The synthesis of ethyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of 4-methyl-2-pyrrolecarboxaldehyde with ethanol in the presence of an acid catalyst. This process is followed by esterification with anhydrous acetic acid to yield the final product. The reaction conditions are crucial for optimizing yield and purity, often employing techniques like continuous flow reactors in industrial settings to enhance efficiency .

The biological activity of ethyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate is attributed to its ability to interact with various molecular targets due to its electron-rich pyrrole ring structure. This interaction allows it to participate in several biochemical pathways, which are essential for its antimicrobial and anticancer properties. The exact mechanisms may vary depending on the specific biological target and the context of its application .

Antimicrobial Properties

Ethyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate has shown promising antimicrobial activity against various bacterial strains. In a study examining its efficacy against Staphylococcus aureus, the compound demonstrated a minimal inhibitory concentration (MIC) of 1 μg/mL, indicating strong antibacterial properties. Additionally, it exhibited activity against Escherichia coli with varying IC50 values, suggesting broad-spectrum efficacy .

Anticancer Activity

Research into the anticancer potential of this compound has revealed its ability to inhibit cell proliferation in several cancer cell lines. For instance, compounds derived from similar pyrrole structures have been evaluated for their effects on A-431 and MDA-MB-468 carcinoma cell lines, showing IC50 values ranging from 0.065 to 9.4 μmol/L . This suggests that ethyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate could serve as a scaffold for developing new anticancer agents.

Data Table: Biological Activity Overview

Case Study 1: Antimicrobial Efficacy

In a comparative study, ethyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate was tested alongside established antibiotics against Staphylococcus aureus. The results indicated that this compound not only matched but sometimes exceeded the effectiveness of traditional treatments, highlighting its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Potential

A recent investigation focused on the effects of ethyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate on human carcinoma cell lines demonstrated significant inhibition of cell growth. The study utilized a range of concentrations to determine the IC50 values, providing insights into dosage-dependent effects and paving the way for further exploration into its therapeutic applications.

Q & A

Q. What are the most reliable synthetic routes for ethyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Knorr pyrrole synthesis or multicomponent reactions . For example, analogous pyrrole esters are synthesized using trichloroacetyl chloride and alcoholysis with ethanol, as demonstrated in ethyl pyrrole-2-carboxylate synthesis . Key parameters include:

- Catalysts : Acidic conditions (e.g., trifluoroacetic anhydride) for cyclization.

- Temperature : Reflux in anhydrous ether (40–60°C) to prevent side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) to isolate the product, with yields typically ~40–50% .

Optimization can employ factorial design to test variables like solvent polarity, temperature, and stoichiometry .

Q. How can researchers confirm the structural identity of ethyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate using spectroscopic methods?

- Methodological Answer :

- 1H/13C NMR : Key signals include:

- Ethyl ester : Quartet at δ ~4.3 ppm (CH2) and triplet at δ ~1.3 ppm (CH3) .

- Pyrrole protons : Deshielded aromatic protons at δ 6.3–7.5 ppm, with splitting patterns indicating substituent positions .

- Methyl/ethyl groups : Singlets/triplets in δ 1.1–2.6 ppm .

- HRMS : Confirm molecular ion [M+H]+ with exact mass (e.g., C11H17NO2 requires m/z 211.1208) .

- IR : Stretching vibrations for ester C=O (~1700 cm⁻¹) and N-H (~3400 cm⁻¹) .

Advanced Research Questions

Q. What strategies enable regioselective functionalization of the pyrrole ring in ethyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate?

- Methodological Answer :

- Electrophilic Substitution : Utilize directing groups (e.g., ester at C2) to target C3/C5 positions. For example, Friedel-Crafts acylation with acyl chlorides under Lewis acid catalysis (AlCl3) .

- Cross-Coupling : Suzuki-Miyaura coupling at C3/C5 using Pd catalysts (e.g., Pd(PPh3)4) and boronic acids, as shown in analogous pyrazole derivatives .

- Protection/Deprotection : Protect the NH group with tert-butoxycarbonyl (Boc) to prevent side reactions during alkylation .

Q. How can computational chemistry aid in predicting reaction pathways or stability of derivatives?

- Methodological Answer :

- DFT Studies : Calculate thermodynamic stability of tautomers (e.g., 1H vs. 2H-pyrrole) using Gaussian09 at B3LYP/6-311+G(d,p) level .

- Reaction Path Search : Use quantum chemical methods (e.g., IRC analysis) to identify transition states in cyclization or coupling reactions .

- Docking Studies : Predict bioactivity by modeling interactions with target enzymes (e.g., kinases) using AutoDock Vina .

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in heterocyclic transformations?

- Methodological Answer :

- Steric Effects : Bulkier groups (e.g., 4-methyl) hinder electrophilic attack at adjacent positions, favoring substitutions at less hindered sites.

- Electronic Effects : Electron-withdrawing ester groups deactivate the ring, necessitating stronger electrophiles (e.g., nitration with HNO3/H2SO4 at 0°C) .

- Kinetic vs. Thermodynamic Control : Vary reaction temperature to isolate intermediates (e.g., kinetic adducts at -78°C vs. thermodynamic products at 25°C) .

Data Contradictions and Resolution

Q. Discrepancies in reported NMR shifts for similar pyrrole esters: How to validate assignments?

- Resolution Strategy :

- Compare data across solvents (CDCl3 vs. DMSO-d6), noting solvent-induced shifts (Δδ ~0.2–0.5 ppm) .

- Use 2D NMR (HSQC, HMBC) to confirm connectivity, especially for overlapping signals (e.g., ethyl vs. methyl groups) .

- Cross-reference with crystallographic data (e.g., C=O bond lengths in X-ray structures) to validate electronic environments .

Experimental Design Recommendations

Q. Designing a study to optimize yield in large-scale synthesis: Which parameters are critical?

- Methodological Framework :

- DOE (Design of Experiments) : Use a central composite design to test variables:

- Factors : Molar ratio (trichloroacetyl chloride:pyrrole), solvent (ether vs. THF), reaction time.

- Response : Yield, purity.

- In-line Analytics : Monitor reaction progress via FTIR or Raman spectroscopy .

- Scale-up Considerations : Ensure efficient heat dissipation (jacketed reactors) to avoid decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.